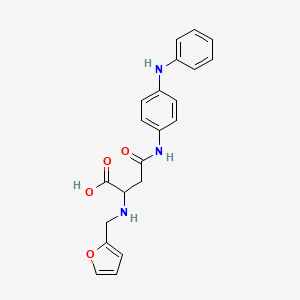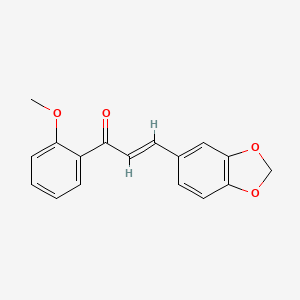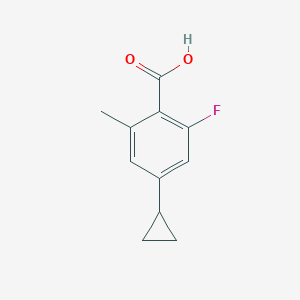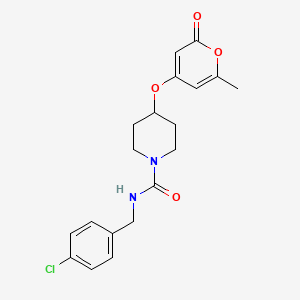![molecular formula C20H17N3O3 B2691258 5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2176069-49-9](/img/structure/B2691258.png)
5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles. This includes active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .Scientific Research Applications
Novel Pharmaceutical Applications
Research into closely related pyridine derivatives has shown potential in developing new pharmaceuticals with specific biological activities. For instance, derivatives similar in structure have been studied for their antiarrhythmic properties, suggesting a potential avenue for the development of new cardiac medications. These compounds exhibit calcium antagonistic activity in L-type voltage-gated channels, a critical mechanism in the modulation of cardiac rhythm (E. M. Holt & G. Caignan, 2000). Further, pyridine derivatives have demonstrated cytotoxic activities, indicating their use in cancer therapy by inducing apoptosis and inhibiting tyrosine kinase, crucial for cancer cell proliferation and survival (M. El-Hashash et al., 2019).
Advancements in Agrochemicals
Pyridine derivatives have been explored for their potential as agrochemicals, including as insecticides. Studies have found certain pyridine compounds to possess significant insecticidal activity, potentially offering new solutions for pest management in agriculture. For example, pyridine derivatives have shown promising results against the cowpea aphid, a common pest affecting various crops, suggesting these compounds' utility in developing more effective insecticides (E. A. Bakhite et al., 2014).
Chemical Synthesis and Material Science
The chemical properties of pyridine derivatives have been extensively researched, leading to advancements in synthetic methodologies and material sciences. For instance, the synthesis of novel polyimides derived from pyridine-containing monomers has been demonstrated, showing exceptional thermal and thermooxidative stability. These materials are of great interest for their potential applications in high-performance plastics, electronics, and aerospace industries due to their robust thermal properties (Shujiang Zhang et al., 2005).
properties
IUPAC Name |
5-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-18-10-19(24)23(15-7-3-2-4-8-15)12-16(18)20(25)22-11-14-6-5-9-21-17(14)13-22/h2-10,12H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOTJDODGZXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CC3=C(C2)N=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)
![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)
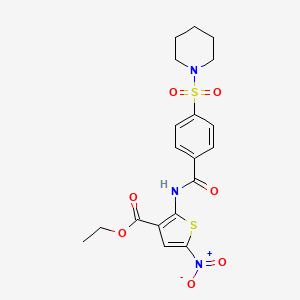
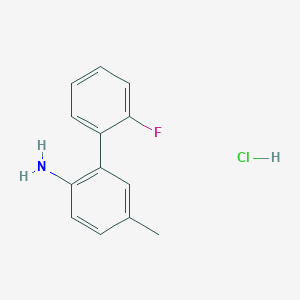
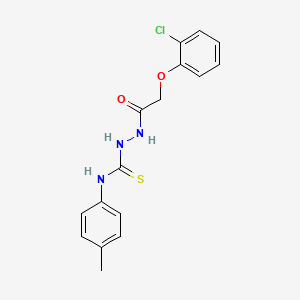


![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)
![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)
![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)
